1,2-Dichloro-4-(methanesulfonylmethyl)benzene
Description
Contextual Significance of Substituted Benzene (B151609) Architectures in Synthetic Organic Chemistry
Substituted benzene is a benzene ring where one or more hydrogen atoms have been replaced by other functional groups. The benzene ring is a stable, planar molecule with delocalized pi electrons above and below the plane of the ring. The presence of substituents profoundly influences the reactivity of the ring and the orientation of subsequent substitution reactions. royalsocietypublishing.orgvu.nl
Functional groups attached to the benzene ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. cdc.gov This enhanced reactivity is often referred to as "activation." Conversely, EWGs pull electron density away from the ring, making it less nucleophilic and less reactive towards electrophiles, a phenomenon known as "deactivation." cdc.govresearchgate.net
Furthermore, the initial substituent dictates the position (regiochemistry) of any incoming group during electrophilic aromatic substitution. Substituents that activate the ring, along with the weakly deactivating halogens, typically direct new substituents to the ortho (positions 2 and 6) and para (position 4) positions. cdc.gov Strongly deactivating groups generally direct incoming groups to the meta (positions 3 and 5) position. cdc.gov This directing effect is a cornerstone of multi-step aromatic synthesis, allowing chemists to construct complex molecules with precise control over the substitution pattern.
Overview of Halogenated and Sulfonyl-Bearing Aromatic Compounds as Synthetic Intermediates
Halogenated Aromatic Compounds: Aromatic compounds bearing one or more halogen atoms are critical intermediates in organic synthesis. Dichlorobenzenes, for instance, exist as three isomers: 1,2-dichloro- (ortho), 1,3-dichloro- (meta), and 1,4-dichloro- (para) benzene. These are typically colorless liquids or crystalline solids at room temperature. cdc.govnih.gov While the position of the chlorine atoms has a minor influence on thermal stability, it significantly affects their physical properties, such as melting point and polarity. royalsocietypublishing.orgbyjus.com The two chlorine atoms on the benzene ring in 1,2-dichloro-4-(methanesulfonylmethyl)benzene act as deactivating groups, reducing the ring's reactivity toward electrophilic substitution. Halogens, however, are known as ortho, para-directors for subsequent reactions.
Sulfonyl-Bearing Aromatic Compounds: The sulfonyl group (–SO₂–) is a highly versatile functional moiety in synthetic chemistry. Aromatic sulfonic acids (Ar-SO₃H) are often synthesized via sulfonation, a reversible reaction typically involving fuming sulfuric acid. khanacademy.org This reversibility allows the sulfonic acid group to be used as a "blocking group"; it can be installed at a specific position (often the para position) to direct another substituent to a different site (like the ortho position) and then subsequently removed. masterorganicchemistry.com
The methanesulfonylmethyl group [–CH₂SO₂CH₃], as seen in the target molecule, combines an activating methylene (B1212753) bridge with a strongly electron-withdrawing methanesulfonyl (mesyl) group. The methyl sulfone (MeSO₂) functional group is a standard polar substituent found in numerous agrochemicals and pharmaceutical drugs. nih.govchemrxiv.org Its inclusion in a molecular structure can enhance polarity and introduce points for hydrogen bonding interactions, which can be crucial for biological activity. researchgate.net The sulfonyl group itself is chemically robust and can influence the reactivity of adjacent atoms. researchgate.net
Physicochemical Properties of this compound
While this compound is a structurally well-defined compound, extensive experimental data is not widely available in public scientific literature. However, its fundamental properties can be calculated, and its chemical behavior can be inferred from the functional groups present.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₈Cl₂O₂S | Calculated |
| Molecular Weight | 240.12 g/mol | Calculated |
| CAS Number | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Appearance | Data not available | - |
Based on its structure, the compound is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents. The presence of the polar sulfonyl group and the two carbon-chlorine bonds would give the molecule a significant dipole moment.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLZDIULKKPGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245472 | |
| Record name | 1,2-Dichloro-4-[(methylsulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25195-50-0 | |
| Record name | 1,2-Dichloro-4-[(methylsulfonyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25195-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-[(methylsulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Dichloro 4 Methanesulfonylmethyl Benzene
Precursor Synthesis and Halogenation Chemistry
The critical step in the synthesis is the preparation of a reactive benzyl (B1604629) halide precursor, typically 1,2-dichloro-4-(chloromethyl)benzene. This intermediate can be synthesized through two main approaches: the halogenation of a pre-existing methyl group on the dichlorinated ring or the direct introduction of a chloromethyl group onto the dichlorobenzene scaffold.
1,2-Dichloro-4-(chloromethyl)benzene, also known as 3,4-dichlorobenzyl chloride, serves as the primary building block for introducing the methanesulfonylmethyl moiety. Its synthesis is paramount and can be achieved via radical-initiated reactions or electrophilic aromatic substitution.
A common and effective method for synthesizing 1,2-dichloro-4-(chloromethyl)benzene is through the free-radical chlorination of 3,4-dichlorotoluene (B105583). This reaction selectively targets the methyl group's C-H bonds over the aromatic C-H bonds. The process is typically initiated by ultraviolet (UV) light or chemical radical initiators at elevated temperatures. orgoreview.compearson.com
The mechanism involves three key stages: initiation, propagation, and termination. In the initiation step, chlorine molecules (Cl₂) are homolytically cleaved by heat or light to form highly reactive chlorine radicals (Cl•). orgoreview.com During propagation, a chlorine radical abstracts a hydrogen atom from the methyl group of 3,4-dichlorotoluene, creating a resonance-stabilized 3,4-dichlorobenzyl radical. This benzylic radical is particularly stable, which favors side-chain halogenation. orgoreview.compearson.com The benzyl radical then reacts with another molecule of Cl₂ to form the desired product, 1,2-dichloro-4-(chloromethyl)benzene, and a new chlorine radical, which continues the chain reaction. mdpi.com
To enhance reaction efficiency and selectivity, chemical initiators are often employed. A patent for the synthesis of a similar isomer, 2,4-dichlorobenzyl chloride, details the use of a dual catalyst system. patsnap.com By adapting this methodology, reaction conditions for 3,4-dichlorotoluene can be optimized.
| Reactant | Reagents & Catalysts | Conditions | Product | Ref |
| 3,4-Dichlorotoluene | Chlorine (Cl₂), Azobisisobutyronitrile (AIBN), Triethanolamine | Light irradiation, 120-130°C, 3-4 hours | 1,2-Dichloro-4-(chloromethyl)benzene | patsnap.com |
An alternative pathway to 1,2-dichloro-4-(chloromethyl)benzene starts with 1,2-dichlorobenzene (B45396) and introduces the chloromethyl group directly onto the aromatic ring via an electrophilic aromatic substitution. The most relevant of these methods is the Blanc chloromethylation reaction. wikipedia.orgorganic-chemistry.org
This reaction employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂). jk-sci.comlibretexts.org The catalyst and acidic conditions generate a potent electrophile, likely a chlorocarbenium ion (ClCH₂⁺) or a related species, from the formaldehyde. wikipedia.org The electron-rich aromatic ring of the substrate attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). The aromaticity is then restored by the loss of a proton, yielding 3,4-dichlorobenzyl alcohol, which is subsequently converted to the final chloride product under the reaction conditions. libretexts.org
However, the Friedel-Crafts reaction is generally less effective on aromatic rings that are deactivated by electron-withdrawing groups. jk-sci.comvedantu.com The two chlorine atoms on 1,2-dichlorobenzene significantly reduce the ring's nucleophilicity, making the reaction conditions more challenging and potentially lowering the yield compared to the radical chlorination of 3,4-dichlorotoluene. jk-sci.com
| Reactant | Reagents & Catalysts | Conditions | Product | Ref |
| 1,2-Dichlorobenzene | Formaldehyde (CH₂O), Hydrogen Chloride (HCl), Zinc Chloride (ZnCl₂) | Anhydrous, acidic conditions | 1,2-Dichloro-4-(chloromethyl)benzene | wikipedia.orgorganic-chemistry.orgjk-sci.com |
While the chloromethyl intermediate is common, other dichlorinated benzyl halides, such as 1,2-dichloro-4-(bromomethyl)benzene (3,4-dichlorobenzyl bromide), can also serve as effective precursors. The synthesis of this bromo-analogue typically follows a similar radical-initiated side-chain halogenation pathway, starting from 3,4-dichlorotoluene. chemicalbook.com
Reagents like N-bromosuccinimide (NBS) are frequently used for benzylic brominations as they provide a low, steady concentration of bromine radicals, which minimizes side reactions. libretexts.org Alternatively, a combination of sodium bromate (B103136) (NaBrO₃) and sodium bromide (NaBr) in the presence of radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) can be used to generate the necessary bromine species in situ for an efficient side-chain bromination. chemicalbook.com The resulting benzyl bromide is often more reactive than its chloride counterpart in subsequent nucleophilic substitution steps. fishersci.comcecri.res.in
| Reactant | Reagents & Catalysts | Conditions | Product | Yield | Ref |
| 3,4-Dichlorotoluene | Sodium bromate, Sodium bromide, AIBN, BPO | Reflux in 1,2-dichloroethane | 1,2-Dichloro-4-(bromomethyl)benzene | 81% | chemicalbook.com |
Synthesis of 1,2-Dichloro-4-(chloromethyl)benzene as a Key Intermediate
Introduction of the Methanesulfonylmethyl Moiety
The final stage of the synthesis involves attaching the methanesulfonylmethyl (-CH₂SO₂CH₃) group to the dichlorinated aromatic ring. This is accomplished by leveraging the reactivity of the benzylic halide prepared in the previous steps.
The conversion of the dichlorinated benzyl halide to the target sulfone is achieved through a nucleophilic substitution reaction. The benzyl halide (chloride or bromide) is treated with a methanesulfinate (B1228633) salt, typically sodium methanesulfinate (CH₃SO₂Na).
In this reaction, the methanesulfinate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of the 1,2-dichloro-4-(halomethyl)benzene. This attack displaces the halide leaving group (Cl⁻ or Br⁻) in a standard Sₙ2 mechanism, forming a new carbon-sulfur bond. This one-step process efficiently yields 1,2-dichloro-4-(methanesulfonylmethyl)benzene. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the sulfinate salt while not impeding the nucleophile.
| Reactant | Reagent | Solvent | Product | Ref |
| 1,2-Dichloro-4-(chloromethyl)benzene | Sodium methanesulfinate (CH₃SO₂Na) | Polar aprotic (e.g., DMF) | This compound | libretexts.org |
| 1,2-Dichloro-4-(bromomethyl)benzene | Sodium methanesulfinate (CH₃SO₂Na) | Polar aprotic (e.g., DMF) | This compound | libretexts.org |
Direct Sulfonylation Approaches Utilizing Methanesulfonic Anhydride (B1165640) or Related Reagents
Direct sulfonylation represents a concise method for introducing the methanesulfonyl group onto an aromatic ring. Friedel-Crafts type reactions using potent sulfonating agents like methanesulfonic anhydride (Ms₂O) are central to this approach. wikipedia.orgscispace.com This method is advantageous as it can effectively sulfonylate both activated and deactivated benzene (B151609) derivatives. chemicalbook.com
In the context of producing this compound, the starting material would be 1,2-dichlorobenzene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the methanesulfonic anhydride, generating a strong electrophile that attacks the dichlorobenzene ring. Research on analogous systems, such as the reaction with meta-dichlorobenzene, has shown that monosulfonylation occurs, yielding the desired 4-substituted product. wikipedia.org Similarly, studies on other deactivated substrates like p,p'-DDE have demonstrated that Friedel-Crafts acylation with an excess of methanesulfonic anhydride can yield the corresponding aryl methyl sulfone. scispace.com
The general reaction can be summarized as: C₆H₄Cl₂ + (CH₃SO₂)₂O --(Lewis Acid)--> C₆H₃Cl₂(SO₂CH₃) + CH₃SO₃H
The choice of Lewis acid is critical and can influence the reaction's efficiency and regioselectivity.
Multi-Step Functional Group Interconversions to Form the Sulfonylmethyl Group
An alternative to direct sulfonylation involves a multi-step synthesis where a different functional group is first introduced onto the 1,2-dichlorobenzene ring and subsequently converted into the sulfonylmethyl group. This strategy offers flexibility and can be advantageous if the direct sulfonylation route provides low yields or undesirable isomers. libretexts.org The order of reactions in a multi-step synthesis is crucial for determining the final regiochemistry of the product. libretexts.org
A common multi-step pathway involves the following sequence:
Introduction of a precursor group: A functional group that can be readily converted to the sulfonylmethyl group is first attached to the 1,2-dichlorobenzene ring. A typical example is the introduction of a chloromethyl group via Friedel-Crafts chloromethylation to form 1,2-dichloro-4-(chloromethyl)benzene.
Nucleophilic Substitution: The chloromethyl intermediate is then reacted with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), to form the corresponding thioether, 1,2-dichloro-4-((methylthio)methyl)benzene.
Oxidation: The final step is the oxidation of the thioether to the desired sulfone. This is a critical transformation, and various oxidizing agents can be employed, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The oxidation must be carefully controlled to prevent over-oxidation to the sulfonic acid.
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the reaction conditions is paramount for achieving high yield, purity, and cost-effectiveness in the synthesis of this compound. Key parameters that are typically fine-tuned include the solvent system, the catalytic conditions, and the temperature and pressure regimes.
Impact of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence reaction rates, yields, and in some cases, the regioselectivity of the synthesis. For the direct Friedel-Crafts sulfonylation, solvents must be inert to the strong electrophiles and Lewis acids used. Chlorinated hydrocarbons like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are often employed. For multi-step syntheses, the solvent is chosen based on the specific requirements of each step. For instance, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can enhance the rate of nucleophilic substitution reactions by effectively solvating the cation of the nucleophile. The table below summarizes solvent choices for related transformations.
| Reaction Step | Solvent System | Rationale/Effect | Reference |
|---|---|---|---|
| Friedel-Crafts Type Reactions | Dichloromethane (DCM), Carbon tetrachloride (CCl₄) | Inert to reaction conditions, good solubility for reactants. | |
| Nucleophilic Substitution (e.g., Tosylmethyl) | DMF, THF | Polar aprotic solvents improve solubility and reaction rates. | |
| Large-Scale Synthesis (Various Steps) | THF, MeCN, EtOAc | Used in various stages including reaction, workup, and trituration. | chemrxiv.org |
Role of Catalysts in Reaction Facilitation
Catalysts are fundamental to many synthetic steps, particularly in direct sulfonylation. In Friedel-Crafts reactions with methanesulfonic anhydride, a Lewis acid catalyst is typically required to activate the anhydride. wikipedia.org Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). More recently, solid acid catalysts like zeolites have been investigated to improve regioselectivity and facilitate catalyst recovery and reuse. chemicalbook.com The choice and concentration of the catalyst can affect not only the reaction rate but also the formation of isomeric byproducts.
| Reaction Type | Catalyst | Function | Reference |
|---|---|---|---|
| Friedel-Crafts Sulfonylation | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activates the sulfonating agent (methanesulfonic anhydride). | wikipedia.org |
| Regioselective Methanesulfonylation | Zeolite Catalysts | Provides shape selectivity, enhances regioselectivity, and is reusable. | chemicalbook.com |
Temperature and Pressure Regimes for Enhanced Yield and Purity
Pressure is primarily a consideration during purification steps like distillation. The separation of chlorinated benzene isomers or the removal of high-boiling solvents is often performed under reduced pressure (vacuum distillation) to prevent thermal degradation of the product and to lower the required boiling temperatures. google.com Extractive distillations for separating similar isomers are generally carried out under pressures below 120 mm of mercury. google.com
Advanced Separation and Purification Techniques for Synthetic Products
Following the synthesis, the crude product of this compound must be purified to remove unreacted starting materials, reagents, catalysts, and byproducts. A combination of techniques is often employed to achieve the desired level of purity.
Crystallization/Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor. nih.gov
Chromatography: Column chromatography using silica (B1680970) gel is a versatile technique for separating compounds based on their differential adsorption to the stationary phase. scispace.com For high-purity requirements or for separating very similar compounds, High-Performance Liquid Chromatography (HPLC) may be utilized. chemrxiv.org
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from non-volatile impurities or solvents. For separating close-boiling isomers, more advanced techniques like extractive distillation with aprotic polar solvents may be necessary. google.com
Trituration/Washing: This involves washing the crude solid product with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. This is a simple and effective preliminary purification step. chemrxiv.org
The choice of purification strategy depends on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.
Mechanistic Insights into Reactions Involving 1,2 Dichloro 4 Methanesulfonylmethyl Benzene and Its Precursors
Electrophilic Aromatic Substitution (EAS) on Dichlorinated Benzene (B151609) Systems
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups. The presence of two chlorine atoms on the benzene ring profoundly influences the course of these reactions.
In a 1,2-dichlorobenzene (B45396) framework, the two chlorine atoms act as deactivating groups, diminishing the rate of electrophilic aromatic substitution in comparison to unsubstituted benzene. unizin.org This deactivation is a consequence of their strong electron-withdrawing inductive effect. Despite this, halogens are classified as ortho, para-directors. libretexts.orgpressbooks.pub This directing effect is attributed to the ability of their lone pair electrons to participate in resonance, which helps to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.commasterorganicchemistry.com
For a 1,2-dichlorobenzene system, electrophilic attack is directed to the positions ortho and para to the chlorine atoms. This means substitution is most favored at the 4-position, which is para to one chlorine and meta to the other.
The introduction of an alkyl group, such as a methyl group in a precursor like 1,2-dichloro-4-methylbenzene, further influences the ring's reactivity. Alkyl groups are generally weak activating groups and are also ortho, para-directing. pressbooks.pub Conversely, the methanesulfonylmethyl group (-CH₂SO₂CH₃) is strongly deactivating due to the powerful electron-withdrawing nature of the sulfonyl group.
| Substituent | Effect on Reactivity | Directing Effect |
| -Cl | Deactivating | Ortho, Para |
| -CH₃ | Activating (Weak) | Ortho, Para |
| -CH₂SO₂CH₃ | Deactivating (Strong) | Meta (relative to itself) |
Friedel-Crafts reactions are pivotal for forging new carbon-carbon bonds with aromatic rings. wikipedia.org
Friedel-Crafts Alkylation: This reaction involves the substitution of an alkyl group onto the aromatic ring. libretexts.org For instance, the synthesis of a precursor like 1,2-dichloro-4-methylbenzene from 1,2-dichlorobenzene would proceed via Friedel-Crafts alkylation. The reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The Lewis acid activates the alkyl halide to generate a carbocation or a highly polarized complex that serves as the electrophile. This electrophile is then attacked by the π-electrons of the dichlorinated ring. Due to the deactivating nature of the chlorine atoms, these reactions often require forcing conditions. The directing effects of the chlorine atoms guide the incoming alkyl group primarily to the 4-position.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring. libretexts.org It is often preferred over alkylation because the resulting ketone is less reactive than the starting material, preventing polysubstitution. The reaction of 1,2-dichlorobenzene with an acyl chloride in the presence of a Lewis acid catalyst would yield a dichlorinated acetophenone (B1666503) derivative. rsc.org The mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is the active electrophile. youtube.com Similar to alkylation, the chlorine substituents direct the acylation to the 4-position. rsc.org
Nucleophilic Substitution Reactions on the Aromatic Ring and Side Chain
Nucleophilic substitution reactions are crucial for the synthesis and subsequent modification of 1,2-dichloro-4-(methanesulfonylmethyl)benzene, occurring both on the aromatic ring and at the benzylic position of the side chain.
Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of a halogen on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubcsbsju.edu In this compound, the methanesulfonylmethyl group is a potent electron-withdrawing group, which, along with the second chlorine atom, activates the chlorine atoms on the ring towards nucleophilic attack.
The SNAr mechanism is a two-step addition-elimination process. pressbooks.pubchemistrysteps.com
Addition: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pubmasterorganicchemistry.com
The stability of the Meisenheimer complex is key to the reaction's feasibility, and this stability is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. pressbooks.pubyoutube.com
A pivotal step in the synthesis of this compound is the nucleophilic substitution at the benzylic carbon of a precursor, such as 1,2-dichloro-4-(chloromethyl)benzene. The chlorine atom of the chloromethyl group is a good leaving group and is readily displaced by various nucleophiles.
The reaction with a methanesulfinate (B1228633) salt (e.g., sodium methanesulfinate) is a prime example. This transformation likely proceeds through an SN2 mechanism, where the methanesulfinate anion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion in a concerted step. libretexts.org The benzylic position is particularly reactive in SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state.
Radical Reaction Pathways in Functional Group Transformations
Radical reactions offer an alternative avenue for the functionalization of the side chain, particularly for the introduction of halogens. The conversion of a precursor like 1,2-dichloro-4-methylbenzene to 1,2-dichloro-4-(chloromethyl)benzene is often achieved through a free-radical chain reaction. wikipedia.orgmdpi.com
This process is typically initiated by UV light or a radical initiator and proceeds through the following stages: wikipedia.orglscollege.ac.in
Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) by UV light generates two chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to yield the desired 1,2-dichloro-4-(chloromethyl)benzene and a new chlorine radical, which continues the chain reaction.
Termination: The reaction ceases when two radical species combine.
The high selectivity for substitution at the benzylic position is a hallmark of this reaction, owing to the significant resonance stabilization of the benzylic radical intermediate. youtube.com
Desulfonation Reaction Mechanisms and Reversibility
The sulfonation of aromatic compounds, a key process in the synthesis of precursors to this compound, is distinguished from many other electrophilic aromatic substitutions by its reversible nature. openochem.orgwikipedia.org This reversibility is pivotal, allowing for the strategic installation and subsequent removal of a sulfonic acid group (–SO₃H), which can serve as a temporary blocking or directing group in complex syntheses. wikipedia.orgchemistrysteps.com The direction of the equilibrium between sulfonation and desulfonation is primarily controlled by the reaction conditions, specifically the concentration of acid and water, and temperature. youtube.comlibretexts.org
The mechanism of desulfonation is essentially the microscopic reverse of the sulfonation process. chemistrysteps.com It is an electrophilic aromatic substitution reaction where a proton acts as the electrophile. syntheticmap.comyoutube.com The process is typically initiated by heating the aryl sulfonic acid in the presence of dilute aqueous acid. libretexts.orgglasp.cowikipedia.org
The key mechanistic steps are as follows:
Protonation: The aromatic ring is protonated by a hydronium ion (H₃O⁺), which is abundant in dilute acidic solutions. This attack occurs at the ipso-carbon—the carbon atom bearing the sulfonic acid group—to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. chemistrysteps.comsyntheticmap.com
Loss of Sulfur Trioxide: The sigma complex is unstable and seeks to restore its aromaticity. chemistrysteps.com Instead of losing a proton from an adjacent carbon (as in many other electrophilic substitutions), the intermediate expels sulfur trioxide (SO₃). syntheticmap.com The departure of the SO₃ group is facilitated by heat. youtube.comglasp.co
Re-aromatization: The loss of SO₃ restores the aromatic π-system, yielding the original aromatic hydrocarbon and sulfuric acid (formed from the reaction of SO₃ with water). youtube.comyoutube.com
The principle of Le Chatelier dictates the direction of the reaction. youtube.com Concentrated sulfuric acid or fuming sulfuric acid (oleum) favors the formation of the aryl sulfonic acid. wikipedia.orgglasp.co Conversely, increasing the concentration of water by using dilute sulfuric acid shifts the equilibrium back towards the reactants, favoring desulfonation. youtube.comglasp.co The application of heat is crucial for the reverse reaction, as it provides the necessary activation energy and helps to remove the sulfur trioxide product from the system, potentially as a gas, which further drives the equilibrium toward desulfonation. youtube.comglasp.co
This reactivity is exploited in the synthesis of specific isomers of substituted benzenes, such as the dichlorobenzene precursors. For instance, specific dichlorobenzene isomers can be sulfonated, other functional groups can be introduced, and the sulfonic acid group can then be removed by hydrolysis to yield a product that might be difficult to obtain directly. wikipedia.orggoogle.com
The factors influencing the sulfonation-desulfonation equilibrium are summarized in the table below.
| Factor | Condition Favoring Sulfonation | Condition Favoring Desulfonation | Mechanistic Rationale |
|---|---|---|---|
| Acid Concentration | High (Concentrated H₂SO₄ or Oleum) | Low (Dilute Aqueous Acid) | High [H₂SO₄] increases the concentration of the electrophile (SO₃), driving the reaction forward. youtube.comglasp.co |
| Water Concentration | Low | High | High [H₂O] shifts the equilibrium to the left, favoring the hydrolysis of the sulfonic acid. youtube.comyoutube.com |
| Temperature | Often requires heat to proceed | Requires heat | Heat provides the activation energy for both reactions but is particularly crucial for overcoming the energy barrier for C-S bond cleavage in desulfonation. libretexts.orgglasp.co |
Derivatization and Chemical Transformations of 1,2 Dichloro 4 Methanesulfonylmethyl Benzene
Formation of Extended Aromatic and Polycyclic Systems
The dichlorinated benzene (B151609) ring of 1,2-dichloro-4-(methanesulfonylmethyl)benzene serves as an excellent scaffold for the construction of more complex aromatic and polycyclic structures. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions represent a class of highly efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comlibretexts.org While specific studies on this compound are not extensively documented, the reactivity of dichlorobenzene derivatives in these reactions is well-established, allowing for predictable transformations.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound. nih.govorganic-chemistry.org For this compound, selective coupling at one of the chlorine atoms can be achieved by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, and base. The relative reactivity of the two chlorine atoms can be influenced by the electronic and steric environment, potentially allowing for regioselective functionalization.
| Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |
| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Styrenyl |
| Alkylborane | Pd(OAc)₂ / SPhos | K₃PO₄ | Alkyl-aryl |
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. scispace.comescholarship.org This reaction provides a direct method for the vinylation of the dichlorobenzene ring, leading to the formation of styrenyl derivatives. The regioselectivity of the Heck reaction on dichlorobenzenes can be influenced by the electronic nature of the substituents and the reaction conditions.
| Alkene | Catalyst | Base | Product Type |
| Styrene | Pd(OAc)₂ | Et₃N | Substituted stilbene |
| Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Cinnamate derivative |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an arylethyne. youtube.comnih.gov This reaction is invaluable for the introduction of acetylenic moieties, which can serve as precursors for further transformations or as components of conjugated systems. The reactivity order of the halogens (I > Br > Cl) generally dictates that harsher conditions may be required for the coupling of chloroarenes. nih.gov
| Alkyne | Catalyst / Co-catalyst | Base | Product Type |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Diphenylacetylene derivative |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Silylated arylethyne |
Annulation and Cyclization Strategies for Ring Formation
While specific examples involving this compound are scarce in the literature, the functional handles present on the molecule provide opportunities for various annulation and cyclization strategies. Following initial cross-coupling reactions, the newly introduced substituents can participate in intramolecular reactions to form new rings. For instance, a Suzuki coupling to introduce an ortho-functionalized aryl group could be followed by an intramolecular cyclization to construct a polycyclic aromatic system.
Transformations of the Methanesulfonylmethyl Moiety
The methanesulfonylmethyl group offers a distinct set of reactive possibilities, separate from the aromatic ring, allowing for a range of chemical modifications.
Oxidative and Reductive Manipulations of the Sulfone Group
The sulfone group is a robust and versatile functional group. While already in a high oxidation state, further oxidation of the adjacent methylene (B1212753) group can be envisioned under strong oxidizing conditions. More commonly, the sulfone group can be subjected to reductive processes. Reductive desulfonylation, for example, using reagents like samarium(II) iodide, can lead to the removal of the entire methanesulfonyl group, resulting in a methyl group on the aromatic ring.
Reactions Involving the α-Carbon of the Sulfonylmethyl Group (e.g., Deprotonation and Alkylation)
The protons on the carbon atom alpha to the sulfonyl group are acidic due to the strong electron-withdrawing nature of the sulfone. This allows for deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This provides a powerful method for extending the carbon chain at this position, introducing new functional groups, and creating more complex molecular structures.
Modification of Halogen Substituents on the Benzene Ring
The two chlorine atoms on the benzene ring are key sites for modification, primarily through nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing methanesulfonylmethyl group can activate the ring towards such substitutions, particularly at the positions ortho and para to it. By carefully selecting the nucleophile and reaction conditions, one of the chlorine atoms can be selectively replaced, leading to a wide array of derivatives.
| Nucleophile | Conditions | Product Type |
| Sodium methoxide | High temperature, pressure | Methoxy-substituted derivative |
| Ammonia | High temperature, copper catalyst | Amino-substituted derivative |
| Thiolates | Polar aprotic solvent | Thioether derivative |
In-Depth Analysis of Chemical Transformations of this compound
General principles of organic chemistry suggest that the chloro-substituents on the benzene ring could potentially undergo nucleophilic aromatic substitution, which would be a key step in halogen exchange reactions such as fluorination. The electron-withdrawing nature of the methanesulfonylmethyl group at the para position would activate the ring towards such substitutions. Similarly, reductive dehalogenation is a common transformation for aryl halides, often achieved through catalytic hydrogenation or with metal-based reducing agents. The synthesis of heterocyclic compounds would likely involve the functionalization of either the aromatic ring or the methanesulfonylmethyl group to enable cyclization reactions.
However, without specific studies on this compound, any discussion of these transformations would be purely speculative and fall outside the scope of reporting established scientific findings. Authoritative sources and chemical databases currently lack specific examples of the following transformations for this particular compound:
Halogen Exchange Reactions (e.g., Fluorination): No documented procedures for the replacement of the chlorine atoms with fluorine or other halogens.
Reductive Dehalogenation Strategies: No published methods for the selective or complete removal of the chlorine atoms from the benzene ring.
Synthesis of Heterocyclic Compounds: No literature describing the use of this compound as a starting material for the construction of heterocyclic ring systems.
Consequently, the creation of data tables and a detailed discussion of research findings for the specified subsections (4.3.1, 4.3.2, and 4.4) is not possible at this time. Further experimental research would be required to elucidate the reactivity of this compound in these contexts.
Computational and Theoretical Investigations of 1,2 Dichloro 4 Methanesulfonylmethyl Benzene
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the different spatial orientations, or conformations, that a molecule can adopt are fundamental to its chemical and physical properties.
Quantum chemical calculations are instrumental in determining the molecular structure of 1,2-dichloro-4-(methanesulfonylmethyl)benzene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, yielding its electron distribution and, consequently, its geometry. researchgate.netchemrxiv.org
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory with generally greater accuracy, albeit at a higher computational expense. researchgate.net These methods are often used to benchmark results obtained from DFT calculations.
Illustrative Geometrical Parameters: A hypothetical DFT calculation could yield the following optimized geometrical parameters for this compound.
| Parameter | Predicted Value |
| C-Cl Bond Length | 1.74 Å |
| C-S Bond Length | 1.77 Å |
| S=O Bond Length | 1.45 Å |
| C-S-C Bond Angle | 104° |
| O-S-O Bond Angle | 118° |
The presence of rotatable single bonds, such as the C-C and C-S bonds in the methanesulfonylmethyl side chain, allows this compound to exist in various conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
This analysis involves systematically rotating the dihedral angles of the side chain and calculating the energy at each step. The resulting energy profile, or landscape, reveals the low-energy, stable conformations and the higher-energy transition states that separate them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Hypothetical Conformational Energy Profile: A potential energy scan of the C-C-S-C dihedral angle might reveal the following.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 0.0 (Global Minimum) |
| 120 | 3.8 |
| 180 | 1.5 (Local Minimum) |
| 240 | 3.8 |
| 300 | 0.0 (Global Minimum) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for investigating the pathways of chemical reactions involving this compound.
By mapping the potential energy surface of a reaction, computational chemistry can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the geometry of the reacting species at the point of bond-making and bond-breaking.
Reactions are often carried out in a solvent, which can significantly influence reaction rates and mechanisms. chemrxiv.org Computational models can account for solvent effects in two primary ways: explicit and implicit solvation models. nih.gov
In explicit models, individual solvent molecules are included in the calculation, which can be computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org These models are computationally more efficient and can provide valuable insights into how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products, thereby altering the reaction pathway and energetics. arkat-usa.orgresearchgate.net For instance, a polar solvent might preferentially solvate a polar transition state, lowering the activation energy and accelerating the reaction. chemrxiv.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, Mass Spectral Fragmentation Patterns)
Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its identification and characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. ucm.esnih.gov These calculations provide theoretical predictions for the ¹H and ¹³C NMR spectra. By comparing the calculated shifts with experimental data, the structure of the molecule can be confirmed.
Example Predicted NMR Chemical Shifts:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| CH₂ | 60.5 | 4.3 |
| CH₃ | 43.8 | 2.9 |
| C-Cl | 132.1, 133.5 | - |
| C-H (aromatic) | 129.8, 131.2, 131.9 | 7.5 - 7.8 |
IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The calculated IR spectrum can be used to assign the vibrational modes of the molecule. researchgate.net
Mass Spectral Fragmentation Patterns: While direct prediction of mass spectra is complex, computational chemistry can be used to study the stability of potential fragment ions. aaqr.orgnih.govnih.gov By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that will be observed in the mass spectrum. For this compound, this could involve the loss of a chlorine atom, a methyl group, or sulfur dioxide. aaqr.orgdocbrown.infodocbrown.info
Computer-Assisted Retrosynthetic Analysis and Synthesis Design
The strategic planning of a synthetic route to this compound can be significantly enhanced through the use of computer-assisted retrosynthetic analysis tools. These computational platforms employ extensive reaction databases and sophisticated algorithms to propose and evaluate potential synthetic pathways, thereby accelerating the design process and potentially identifying more efficient or novel routes that might not be immediately obvious through traditional analysis.
A computational approach to the synthesis of this compound would typically begin by inputting the target structure into a retrosynthesis software. The software then systematically severs bonds in the target molecule, a process known as disconnection, to identify simpler precursor molecules, or synthons, and their corresponding real-world chemical equivalents, known as reagents. This process is iterated until readily available starting materials are identified.
For this compound, a primary disconnection identified by most retrosynthesis programs would target the carbon-sulfur bond of the methanesulfonylmethyl group. This is a logical starting point as it simplifies the molecule into two key fragments: a dichlorinated aromatic component and a C1 sulfonyl unit.
A plausible retrosynthetic pathway generated by such a program is outlined below:
Target Molecule: this compound
Primary Disconnection (C-S Bond Cleavage):
This initial disconnection suggests that the target molecule can be synthesized via the formation of the C-S bond. This leads to two potential synthetic strategies based on which fragment acts as the nucleophile and which as the electrophile.
Strategy A: Nucleophilic Substitution
Retron: Aryl-CH₂-SO₂-R
Disconnection: C-S bond
Precursors: 1,2-dichloro-4-(halomethyl)benzene and a methanesulfinate (B1228633) salt (e.g., sodium methanesulfinate).
Strategy B: Oxidation
Retron: Aryl-CH₂-SO₂-R
Disconnection: S=O bonds (conceptual)
Precursor: 1,2-dichloro-4-(methylthiomethyl)benzene. This sulfide (B99878) can then be disconnected further.
Secondary Disconnections:
Further retrosynthetic analysis of the precursors from the primary disconnections would lead to simpler starting materials.
For Strategy A:
The precursor, 1,2-dichloro-4-(halomethyl)benzene, can be derived from 3,4-dichlorotoluene (B105583) through a radical halogenation reaction. 3,4-Dichlorotoluene is a commercially available starting material.
For Strategy B:
The precursor, 1,2-dichloro-4-(methylthiomethyl)benzene, can be synthesized from 1,2-dichloro-4-(halomethyl)benzene and a methylthiolate salt. This again leads back to 3,4-dichlorotoluene as a common starting material.
Computational Evaluation of Proposed Routes:
Modern synthesis planning software does not merely propose routes but also scores them based on various metrics. These can include the estimated reaction yield, the cost and availability of starting materials, the number of synthetic steps, and potential safety and environmental concerns.
Below is an interactive data table illustrating a hypothetical comparison of the two main synthetic strategies as might be presented by a computational tool.
| Metric | Strategy A: Nucleophilic Substitution | Strategy B: Oxidation | Rationale |
| Number of Steps | 2 | 3 | Strategy A is shorter, proceeding from the common intermediate. |
| Estimated Overall Yield | 65-75% | 55-65% | Oxidation steps can sometimes lead to over-oxidation or side products, potentially lowering the yield. |
| Atom Economy | Good | Moderate | The oxidation step in Strategy B often utilizes reagents with poor atom economy. |
| Reagent Availability | High | High | All proposed starting materials and reagents are readily available. |
| Reaction Conditions | Moderate | Mild to Moderate | Radical halogenation requires initiation, while oxidation conditions need careful control. |
| Predicted Reliability | High | High | Both pathways utilize well-established and reliable chemical transformations. |
Detailed Research Findings from a Hypothetical Computer-Assisted Analysis:
A detailed output from a synthesis planning program would provide more granular information for each step of the proposed routes.
Proposed Synthesis Route A: Detailed Steps
| Step | Reaction | Reactants | Reagents | Product | Estimated Yield |
| 1 | Radical Bromination | 3,4-Dichlorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 1,2-Dichloro-4-(bromomethyl)benzene | 80-90% |
| 2 | Nucleophilic Substitution | 1,2-Dichloro-4-(bromomethyl)benzene | Sodium methanesulfinate | This compound | 75-85% |
Proposed Synthesis Route B: Detailed Steps
| Step | Reaction | Reactants | Reagents | Product | Estimated Yield |
| 1 | Radical Bromination | 3,4-Dichlorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 1,2-Dichloro-4-(bromomethyl)benzene | 80-90% |
| 2 | Thioetherification | 1,2-Dichloro-4-(bromomethyl)benzene | Sodium thiomethoxide | 1,2-Dichloro-4-(methylthiomethyl)benzene | 85-95% |
| 3 | Oxidation | 1,2-Dichloro-4-(methylthiomethyl)benzene | Hydrogen peroxide, Acetic acid or m-CPBA | This compound | 70-80% |
Role As a Key Intermediate in Complex Organic Synthesis
Strategic Applications in Assembling Polyfunctionalized Aromatic Targets
There is a lack of specific, documented applications of 1,2-dichloro-4-(methanesulfonylmethyl)benzene in the targeted synthesis of polyfunctionalized aromatic compounds. In theory, the dichloro-substitution pattern offers specific sites for cross-coupling reactions or nucleophilic aromatic substitution, allowing for the controlled introduction of new functional groups. The methanesulfonylmethyl group, being a strong electron-withdrawing group, activates the benzene (B151609) ring for certain transformations and could itself be a site for chemical modification. However, without concrete examples from research literature, its strategic role remains hypothetical.
Regio- and Chemoselectivity Considerations in Advanced Synthetic Pathways
A critical aspect of utilizing any polyfunctional intermediate is understanding the regio- and chemoselectivity of its reactions. For this compound, several considerations would be paramount in any synthetic application:
Regioselectivity: The two chlorine atoms are electronically distinct due to the influence of the para-methanesulfonylmethyl group. This electronic differentiation would likely govern the regioselectivity of substitution reactions, with one chlorine atom being more susceptible to replacement than the other depending on the reaction conditions and the nature of the nucleophile or coupling partner.
Chemoselectivity: The molecule possesses three potential reactive sites: the two C-Cl bonds and the C-S bond of the methanesulfonylmethyl group. Achieving chemoselectivity would require carefully chosen reagents and conditions to ensure that reaction occurs at the desired site without affecting the other functional groups. For instance, certain catalysts might favor the activation of a C-Cl bond over the C-S bond, or vice-versa.
Despite these theoretical considerations, no published studies were found that specifically investigate the regio- and chemoselective reactions of this compound in advanced synthetic pathways. Research on related structures, such as other dichlorinated sulfones, indicates that selective transformations are feasible but highly dependent on the specific substrate and reaction environment.
Utility in the Construction of Diverse Organic Scaffolds and Building Blocks for Chemical Research
The structure of this compound suggests its potential as a foundational scaffold for building more complex molecules. It could serve as a starting point for the synthesis of novel ligands, materials, or biologically active compounds. The dichlorinated core can be elaborated through sequential, site-selective reactions to introduce a variety of substituents, thereby generating a library of derivatives from a single, common intermediate.
The methanesulfonylmethyl group can also be transformed. For example, it could potentially be converted into other functional groups like a formyl, carboxyl, or aminomethyl group, further expanding its utility as a versatile building block. However, the practical application of this compound for constructing diverse organic scaffolds has not been demonstrated in the available scientific literature, and its role as a key building block in chemical research remains underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
